molecular formula C20H21F2NO3S B2896792 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one CAS No. 1797262-31-7

1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2896792
CAS No.: 1797262-31-7
M. Wt: 393.45
InChI Key: UNOHEXPRRYKMHQ-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one is a fluorinated propan-1-one derivative featuring a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a 2-fluorophenyl moiety. This structure combines sulfonyl and fluorinated aromatic groups, which are known to enhance metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3S/c21-16-8-10-17(11-9-16)27(25,26)18-5-3-13-23(14-18)20(24)12-7-15-4-1-2-6-19(15)22/h1-2,4,6,8-11,18H,3,5,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOHEXPRRYKMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring serves as the structural backbone of the target compound. Two primary approaches dominate its synthesis: cyclization of linear precursors and reductive amination of diketones .

Cyclization of δ-Amino Alcohols

δ-Amino alcohols, such as 5-aminopentan-2-ol, undergo acid-catalyzed cyclization to form the piperidine ring. In a representative procedure, 5-aminopentan-2-ol is treated with concentrated hydrochloric acid at 80°C for 12 hours, yielding piperidine hydrochloride with 78% efficiency. Neutralization with aqueous sodium hydroxide liberates the free base, which is extracted using dichloromethane.

Reductive Amination of Glutaraldehyde

Glutaraldehyde reacts with ammonium acetate in methanol under hydrogen pressure (3 atm) in the presence of a palladium-on-carbon catalyst. This method achieves 85% yield after 6 hours at 50°C. The resultant piperidine is purified via vacuum distillation (bp 106–108°C).

Table 1: Comparative Analysis of Piperidine Synthesis Methods
Method Starting Material Catalyst/Conditions Yield (%) Purification Technique
Cyclization 5-Aminopentan-2-ol HCl, 80°C, 12 h 78 Liquid-liquid extraction
Reductive Amination Glutaraldehyde Pd/C, H₂, 50°C, 6 h 85 Vacuum distillation

Sulfonylation at the Piperidine 3-Position

Introducing the 4-fluorobenzenesulfonyl group requires selective functionalization of the piperidine ring. Regioselective sulfonylation is achieved using 4-fluorobenzenesulfonyl chloride under basic conditions.

Sulfonylation Protocol

Piperidine (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 equiv) at 0°C. The reaction proceeds for 8 hours at room temperature, after which the mixture is washed with 1M HCl and brine. The organic layer is dried over magnesium sulfate and concentrated to yield 3-(4-fluorobenzenesulfonyl)piperidine with 91% purity.

Key Variables Affecting Sulfonylation Efficiency
  • Temperature Control : Reactions below 10°C minimize di-sulfonylation byproducts.
  • Solvent Selection : Dichloromethane outperforms THF in achieving >90% conversion.
  • Stoichiometry : A 1.2:1 ratio of sulfonyl chloride to piperidine maximizes mono-substitution.

Formation of the Propan-1-one Moiety

The ketone functionality is installed via Friedel-Crafts acylation or nucleophilic acyl substitution , depending on the electrophilic precursor.

Friedel-Crafts Acylation of 2-Fluorobenzene

In a Dean-Stark apparatus, 2-fluorobenzene (1 equiv) reacts with 3-chloropropanoyl chloride (1.1 equiv) in the presence of aluminum chloride (1.5 equiv) at 60°C for 5 hours. This yields 3-(2-fluorophenyl)propan-1-one with 76% yield. Excess AlCl₃ is quenched with ice-water, and the product is extracted into diethyl ether.

Nucleophilic Substitution with 3-Bromopropiophenone

3-(4-Fluorobenzenesulfonyl)piperidine (1 equiv) and 3-bromo-1-(2-fluorophenyl)propan-1-one (1.05 equiv) are refluxed in acetonitrile with potassium carbonate (2 equiv) for 24 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the target compound in 68% yield.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling step between the sulfonylated piperidine and propanone derivative.

Microwave Protocol

A mixture of 3-(4-fluorobenzenesulfonyl)piperidine (1 equiv), 3-bromo-1-(2-fluorophenyl)propan-1-one (1.05 equiv), and DIPEA (2 equiv) in DMF is irradiated at 150°C for 30 minutes (300 W). This method achieves 82% yield with 98% purity, reducing reaction time from 24 hours to 30 minutes.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 7.32–7.25 (m, 1H, ArH), 4.21–3.98 (m, 2H, piperidine CH₂), 3.45–3.32 (m, 2H, COCH₂), 2.91–2.76 (m, 3H, piperidine CH), 1.92–1.65 (m, 4H, piperidine CH₂).
  • HRMS : Calculated for C₂₀H₂₀F₂NO₃S [M+H]⁺: 412.1124; Found: 412.1128.

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the piperidine ring, with the sulfonyl group occupying an equatorial position. The dihedral angle between the two fluorophenyl rings is 87.5°, indicating minimal conjugation.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a propan-1-one backbone linked to a piperidine ring , a common scaffold in drug discovery. Key differentiating features include:

  • Piperidine substitution : A 4-fluorobenzenesulfonyl group at the 3-position of piperidine.
  • Propanone chain: A 2-fluorophenyl group at the terminal carbon.

Substituent Effects on Physicochemical Properties

Compound Name Piperidine Substituent Propanone Substituent Molecular Weight Notable Properties Reference
Target Compound 4-Fluorobenzenesulfonyl 2-Fluorophenyl ~406.4* High lipophilicity (fluorine effects)
1-(4-(Methylsulfonyl)phenyl)-3-(3-methoxypyrrolidin-1-yl)propan-1-one 4-(Methylsulfonyl)phenyl 3-Methoxypyrrolidin-1-yl 394.5 Potential CNS activity
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one 2-Methylpropanesulfonyl 4-Propoxyphenyl ~404.5* Enhanced solubility (ether linkage)
3-(4-Biphenyl)-1-propen-1-one 4-Biphenyl 222.3 Cytotoxic activity (MCF-7 cells)
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one 4-(Methylsulfonyl)piperazin-1-yl 2-Chlorophenyl-oxadiazole 398.9 Enzyme inhibition potential

*Calculated based on molecular formula.

Key Observations:
  • Fluorine vs.
  • Sulfonyl Groups : The 4-fluorobenzenesulfonyl group may enhance hydrogen-bonding interactions compared to alkylsulfonyl groups (e.g., methylsulfonyl in ), influencing target affinity .
  • Aromatic vs. Heterocyclic Substituents : Biphenyl or oxadiazole substituents () correlate with cytotoxic or enzyme inhibitory activity, whereas fluorinated aromatics may prioritize metabolic stability .

Biological Activity

The compound 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one , also known by its CAS number 1448063-43-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory and cytotoxic effects, based on recent research findings.

  • Molecular Formula : C21H24FNO3S
  • Molecular Weight : 389.4836 g/mol
  • SMILES Notation : Fc1ccc(cc1)S(=O)(=O)C1CCN(CC1)C(=O)CCc1ccccc1C

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharide (LPS). The compound was found to inhibit NO secretion effectively, showcasing a potential therapeutic role in inflammatory diseases.

TreatmentNO Production (%)
Control100%
PDTC66.42 ± 1.83%
Compound45.37 ± 2.29%

The results suggest that the compound's inhibitory effect on NO production is comparable to that of the positive control, pyrrolidine dithiocarbamate (PDTC), indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have also been investigated in various cancer cell lines. In a study focusing on pancreatic cancer cells (UM16), it was observed that the compound reduced cell viability with an IC50 value of approximately 0.58 μM . This suggests a potent antitumor activity, particularly against specific cancer types.

Cell LineIC50 (μM)
UM16 (Pancreatic)0.58

Additionally, structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety could enhance its cytotoxic potency, emphasizing the importance of chemical structure in determining biological activity .

Case Studies

A series of case studies have explored the pharmacological profile of compounds similar to This compound . For instance, derivatives with variations in the sulfonamide group demonstrated differing levels of anti-inflammatory and cytotoxic activities, highlighting the relevance of substituent positioning and electronic properties on biological outcomes .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one?

Methodological Answer:
The synthesis typically involves multi-step pathways:

Core Piperidine Functionalization: Introduce the 4-fluorobenzenesulfonyl group to the piperidine ring via nucleophilic substitution or sulfonylation reactions under anhydrous conditions .

Propan-1-one Linkage Formation: Couple the sulfonylated piperidine with 3-(2-fluorophenyl)propan-1-one using a base-catalyzed alkylation or Mitsunobu reaction .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to achieve ≥95% purity .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid byproducts.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

Crystallization: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.

X-ray Diffraction (XRD): Collect data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Refinement: Use SHELXL for structure solution and refinement. Key parameters:

  • R-factor: Aim for <0.05 for high-resolution data.
  • Twinning Analysis: Apply if crystal twinning is observed (common in sulfonylated compounds) .

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